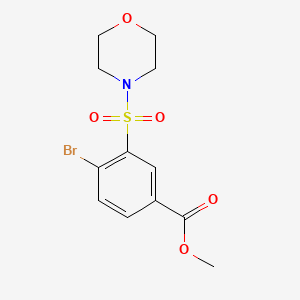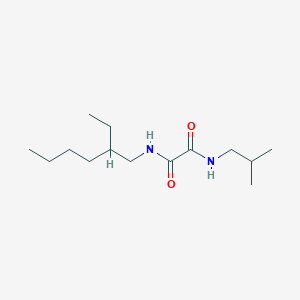![molecular formula C48H24Br3N3O9 B11104854 (4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one]](/img/structure/B11104854.png)
(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-bromophenyl-2-furylmethanol, which is then subjected to various condensation reactions to form the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-CHLOROPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE]
- (4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-METHOXYPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE]
Uniqueness
The uniqueness of (4{E},4’{E},4’‘{Z})-2,2’,2’'-BENZENE-1,3,5-TRIYLTRIS[4-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-1,3-OXAZOL-5(4{H})-ONE] lies in its specific substituents and the resulting chemical properties. The presence of bromine atoms, for example, can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C48H24Br3N3O9 |
|---|---|
Molecular Weight |
1026.4 g/mol |
IUPAC Name |
(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-[3-[(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-oxo-1,3-oxazol-2-yl]-5-[(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C48H24Br3N3O9/c49-31-7-1-25(2-8-31)40-16-13-34(58-40)22-37-46(55)61-43(52-37)28-19-29(44-53-38(47(56)62-44)23-35-14-17-41(59-35)26-3-9-32(50)10-4-26)21-30(20-28)45-54-39(48(57)63-45)24-36-15-18-42(60-36)27-5-11-33(51)12-6-27/h1-24H/b37-22-,38-23+,39-24+ |
InChI Key |
ZBIWJRDBFPNWJA-GCILHRKISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC(=C4)C5=N/C(=C\C6=CC=C(O6)C7=CC=C(C=C7)Br)/C(=O)O5)C8=N/C(=C/C9=CC=C(O9)C1=CC=C(C=C1)Br)/C(=O)O8)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC(=CC(=C4)C5=NC(=CC6=CC=C(O6)C7=CC=C(C=C7)Br)C(=O)O5)C8=NC(=CC9=CC=C(O9)C1=CC=C(C=C1)Br)C(=O)O8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diethylcarbamothioyl)amino]benzoic acid](/img/structure/B11104772.png)

![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine](/img/structure/B11104779.png)
![N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide](/img/structure/B11104790.png)
![N'-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide](/img/structure/B11104793.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B11104798.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11104802.png)
![4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B11104811.png)
![N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11104815.png)
![3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid](/img/structure/B11104825.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11104829.png)

![N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11104837.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11104838.png)
